methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

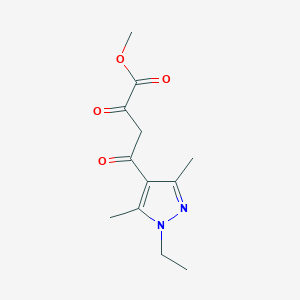

Methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a β-keto ester derivative featuring a substituted pyrazole ring at the 4-position of the dioxobutanoate backbone. The pyrazole moiety is substituted with a 1-ethyl group and 3,5-dimethyl groups, distinguishing it from simpler analogs. Such compounds are of interest in medicinal and agrochemical research due to the reactivity of the β-keto ester group and the tunable electronic properties of the pyrazole ring .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-5-14-8(3)11(7(2)13-14)9(15)6-10(16)12(17)18-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRZMUAIZAERBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

Esterification: The final step involves esterification to introduce the dioxobutanoate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the pyrazole ring to its corresponding oxo derivatives.

Reduction: Reduction reactions can reduce the dioxobutanoate moiety to its corresponding hydroxy or diol derivatives.

Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Pyrazole-4-carboxylic acid derivatives.

Reduction Products: Hydroxy or diol derivatives of the dioxobutanoate moiety.

Substitution Products: Derivatives with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various pyrazole derivatives, which are valuable in organic synthesis and medicinal chemistry. Biology: Pyrazole derivatives have shown biological activity, including antileishmanial and antimalarial properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases. Industry: Pyrazole derivatives are used in the development of agrochemicals, pharmaceuticals, and other industrial applications.

Mechanism of Action

The mechanism by which methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key structural analogs are identified in commercial catalogs and synthetic studies, enabling a comparative analysis based on substituents, core structure, and purity (Table 1).

Table 1: Structural and Commercial Comparison of Analogs

Key Observations:

The 3,5-dimethyl groups on the pyrazole may stabilize the ring through steric and electronic effects, altering reactivity in condensation or tautomerization reactions compared to ST-2282 (acetate core) .

Core Structure Differences: The 2,4-dioxobutanoate core (target, QY-0360, ST-3522) is more electrophilic than the acetate in ST-2282, enabling participation in keto-enol tautomerism and nucleophilic additions.

Purity and Commercial Availability :

- Analogs like QY-0360 and ST-3522 are available at ≥95% purity, suggesting robust synthetic protocols. The target compound’s absence from catalogs may indicate specialized applications or synthesis challenges .

Biological Activity

Methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure, which may contribute to its various pharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H17N3O4

- Molecular Weight : 241.27 g/mol

- CAS Number : 1015845-57-4

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in several pyrazole derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been linked to reduced inflammation in animal models . This suggests that this compound may also possess similar properties.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that compounds with similar structures exhibited varying degrees of inhibition, with some achieving significant bactericidal activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 4-(1-ethyl... | 32 | E. coli |

| Methyl 3-(5-methyl... | 64 | S. aureus |

| Methyl 2-(3-nitro... | 16 | P. aeruginosa |

Research Findings on Anti-inflammatory Activity

In vitro studies have shown that compounds structurally related to this compound can significantly inhibit COX enzymes. A notable study reported a decrease in prostaglandin E2 production in macrophages treated with such compounds .

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Methyl 4-(1-ethyl...) | 75 | 10 |

| Methyl 3-(5-methyl...) | 50 | 20 |

Conclusion and Future Directions

This compound presents promising biological activities that merit further exploration. Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for future drug development. Continued research is essential to elucidate its mechanisms of action and therapeutic applications.

Future studies should focus on:

- In vivo efficacy : Assessing the biological activity in animal models.

- Mechanistic studies : Understanding the pathways involved in its observed effects.

- Structure–activity relationship (SAR) : Investigating how modifications to its structure influence biological activity.

By expanding our understanding of this compound's potential, we may unlock new therapeutic avenues in treating various diseases.

Q & A

Q. What are the optimal synthetic routes for methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole core functionalization. A common approach includes:

Pyrazole alkylation : Introducing the ethyl and methyl groups at positions 1, 3, and 5 via nucleophilic substitution or alkylation under controlled conditions (e.g., using ethyl iodide in DMF with potassium carbonate as a base) .

Dioxobutanoate formation : Reacting the substituted pyrazole with diketene derivatives or via Claisen condensation using methyl acetoacetate. Reaction conditions (e.g., reflux in ethanol for 2–6 hours) are critical for yield optimization .

Purity is ensured through recrystallization (e.g., DMF/EtOH mixtures) or column chromatography.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, methyl ester at δ 3.7 ppm) and confirm the absence of impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% threshold for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z 224.21 for CHNO) .

Q. What are the common chemical modifications or derivatization strategies for this compound?

- Methodological Answer :

- Ester hydrolysis : Treating with aqueous NaOH/EtOH under reflux to yield the carboxylic acid derivative for further coupling reactions .

- Electrophilic substitution : Bromination or nitration at the pyrazole’s aromatic ring using reagents like NBS or HNO/HSO at 0–5°C to introduce halogens or nitro groups .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields or product stability?

- Methodological Answer :

- Controlled variable testing : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst load) using a split-plot experimental design . For example, compare yields in polar aprotic (DMF) vs. protic (EtOH) solvents.

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC to identify instability triggers .

Q. What computational approaches predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the pyrazole ring .

- Molecular docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cyclooxygenase-2) based on the dioxobutanoate group’s electrostatic interactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH-dependent degradation : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24 hours. Monitor degradation products via LC-MS and identify hydrolytic cleavage pathways (e.g., ester hydrolysis at pH >10) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere to guide storage conditions .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test inhibitory activity against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity). IC values are calculated from dose-response curves .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with cisplatin as a positive control. EC values are derived after 48-hour exposure .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported yields (40–75%) for the Claisen condensation step.

- Resolution Strategy :

Compare solvent systems (e.g., THF vs. ethanol) and catalyst use (e.g., piperidine vs. DMAP).

Replicate reactions under identical conditions and characterize byproduct formation via GC-MS.

Optimize using Design of Experiments (DoE) to identify critical factors .

Key Research Recommendations

- Prioritize mechanistic studies (e.g., isotopic labeling) to trace reaction pathways.

- Explore synergistic effects in multi-target drug discovery using combinatorial chemistry approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.